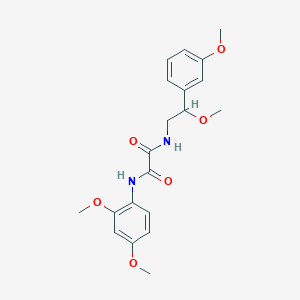

N1-(2,4-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

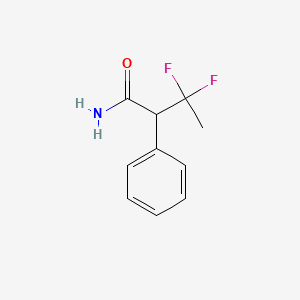

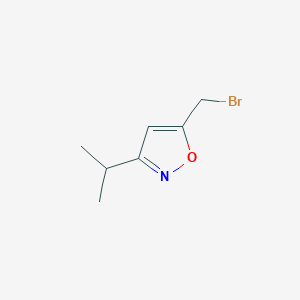

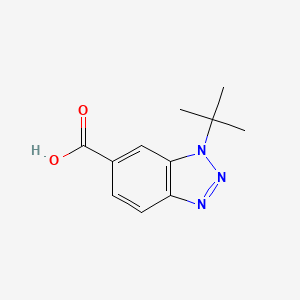

This compound is an organic molecule that contains multiple methoxy (-OCH3) groups attached to phenyl rings. Methoxy groups are often used in organic synthesis to protect a hydroxyl (-OH) group, and can also influence the reactivity of the molecule. The presence of the oxalamide group suggests that this compound might also exhibit properties common to amides, such as the ability to participate in hydrogen bonding .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate phenyl rings with an oxalamide group. This could potentially be achieved through a series of steps involving protection and deprotection of functional groups, and the use of coupling reactions such as the Suzuki-Miyaura cross-coupling .Aplicaciones Científicas De Investigación

Synthesis and Polymerization

A novel synthetic approach to oxalamides, including compounds structurally related to N1-(2,4-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, was developed. This method leverages acid-catalyzed rearrangements for high-yield synthesis of both di- and mono-oxalamides, which are crucial for advancing the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Cosmetic Applications

The synthesis and evaluation of glycosides derived from various phenylpropanoids, similar in structure to the compound of interest, have demonstrated significant tyrosinase-inhibiting activity. These compounds, including derivatives of dimethoxyphenol, have potential applications as whitening agents in cosmetics, showcasing more potent activity than commercial arbutin without cytotoxicity at low concentrations (Tanimoto et al., 2006).

Polymer Chemistry

Research into the polymerization of oxiranes, including those with substitutions similar to the compound , has produced polymers with unique π-stacked structures. These structures facilitate intramolecular charge transfer interactions, hinting at novel applications in materials science for creating polymers with specific electronic properties (Merlani et al., 2015).

Photophysical Properties

The study of substituted diarylethenes, related to dimethoxy-substituted compounds, has revealed insights into their photophysical properties. These compounds exhibit dual fluorescence, influenced by solvent polarity, indicating potential applications in the development of optical materials and fluorescent probes (Singh & Kanvah, 2001).

Antioxidant Properties

Enzymatic modification of dimethoxyphenol has led to the synthesis of dimers with significantly higher antioxidant capacity than the original compound. This research suggests a method for enhancing the antioxidant properties of phenolic compounds, which could have implications for their use in food science and pharmaceuticals (Adelakun et al., 2012).

Propiedades

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-25-14-7-5-6-13(10-14)18(28-4)12-21-19(23)20(24)22-16-9-8-15(26-2)11-17(16)27-3/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVISIPCLVTLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride](/img/structure/B2799042.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)

![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)

![7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2799050.png)

![5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2799051.png)

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2799058.png)

![3-[1-Butyl-5-(pyrrolidine-1-sulfonyl)-1H-benzoimidazol-2-yl]-propionic acid](/img/structure/B2799059.png)

![1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2799062.png)